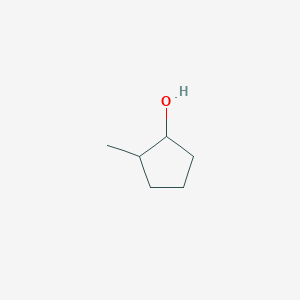

2-Methylcyclopentanol

Übersicht

Beschreibung

2-Methylcyclopentanol is an organic compound with the molecular formula C6H12O. It is a type of cycloalkanol, specifically a cyclopentanol derivative where a methyl group is attached to the second carbon of the cyclopentane ring. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylcyclopentanol can be synthesized through several methods. One common method involves the hydrogenation of 2-methylcyclopentanone using a suitable catalyst such as palladium on carbon. The reaction typically occurs under mild conditions with hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-methylcyclopentanone. The process involves the use of a continuous flow reactor where the ketone is hydrogenated in the presence of a metal catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired alcohol.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 2-methylcyclopentanone. Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: The compound can be reduced to form various hydrocarbons, depending on the reducing agent and conditions used.

Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or alkaline medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Hydrochloric acid or sulfuric acid in the presence of a nucleophile.

Major Products Formed:

Oxidation: 2-Methylcyclopentanone.

Reduction: Various hydrocarbons such as 2-methylcyclopentane.

Substitution: Compounds with different functional groups replacing the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Methylcyclopentanol serves as an intermediate in organic synthesis, particularly in the production of various cyclic compounds. Its ability to undergo dehydration reactions makes it useful for creating alkenes, which are essential in further synthetic applications.

Drug Development

Research has indicated that this compound may have potential therapeutic applications due to its interactions with biological systems. Studies focusing on its toxicity and reactivity can provide insights into its safety profile and possible utility as a drug candidate .

Material Science

The compound's unique structural features make it a candidate for research in material science, particularly in developing new polymeric materials or as a solvent in chemical processes .

Case Study 1: Dehydration Reaction Mechanisms

A notable study demonstrated the dehydration of trans-2-methylcyclopentanol using phosphorus oxychloride (POCl₃) in pyridine, yielding predominantly 3-methylcyclopentene. This reaction illustrates the compound's utility in exploring reaction mechanisms and the principles of kinetic versus thermodynamic control in organic chemistry .

Case Study 2: Natural Product Research

Another area of interest is the extraction and characterization of this compound from natural sources, such as the essential oil of Cedronella canariensis. This research highlights its potential as a natural product with possible pharmacological benefits .

Wirkmechanismus

The mechanism of action of 2-Methylcyclopentanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The compound’s reactivity is influenced by the presence of the methyl group, which affects the electron density and steric hindrance around the cyclopentane ring.

Vergleich Mit ähnlichen Verbindungen

Cyclopentanol: Lacks the methyl group, making it less sterically hindered and more reactive in certain reactions.

2-Methylcyclopentanone: The oxidized form of 2-Methylcyclopentanol, used in similar applications but with different reactivity.

3-Methylcyclopentanol: Another isomer with the methyl group on the third carbon, leading to different chemical properties.

Uniqueness: this compound is unique due to the position of the methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

2-Methylcyclopentanol is a cyclic alcohol that has garnered attention in various fields of research due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antibacterial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a cyclopentane ring with a hydroxyl group (-OH) and a methyl group (-CH₃) attached. This unique structure contributes to its chemical reactivity and biological interactions.

1. Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound and its derivatives. For instance, research on related compounds, such as 3-methylcyclopentanones, indicates that structural variations can significantly influence antibacterial efficacy. The mechanism of action is hypothesized to involve electron transfer interactions with amino acids, which can lead to enzyme inactivation in bacterial cells .

Table 1: Antibacterial Activity of 3-Methylcyclopentanones

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Methyl-2-cyclopentenone | 50 | Bacillus subtilis |

| 2-Chloro-3-methyl-2-cyclopentenone | 25 | Escherichia coli |

| 3-Methylcyclopentanone | 40 | Staphylococcus aureus |

The Minimum Inhibitory Concentration (MIC) values suggest that modifications to the cyclopentanone structure can enhance antibacterial activity, indicating potential for further development of derivatives based on this compound.

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

- Electron Transfer Mechanisms: The ability to donate or accept electrons plays a crucial role in the interaction with biological macromolecules, affecting enzyme activity and cellular processes.

- Structural Modifications: Variations in the cyclopentanone structure can enhance or diminish biological activity, as evidenced by studies on related compounds .

Eigenschaften

IUPAC Name |

2-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIJQMCYYASIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865133 | |

| Record name | 2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24070-77-7 | |

| Record name | 2-Methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methycyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024070777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key volatile compounds found in preserved eggs prepared using the low pressure-vacuum method compared to traditional methods?

A1: Research shows that preserved eggs made with the low pressure-vacuum method have a richer flavor profile due to a higher content and variety of volatile compounds. [] The main flavor compounds identified in these eggs include 2-Methylcyclopentanol, 1-Octen-3-ol, benzaldehyde, 1-Methylcycloheptanol, and 2,6-Di-tert-Butyl-4-Methylphenol. In contrast, traditionally prepared eggs exhibited a different flavor profile with key volatile compounds like 1,2,5-trimethyl-1H-pyrrole, this compound, 4-Aminopyridine, 1-Octen-3-ol, and Pyrazine, 2-ethyl-6-methyl-. [] This difference highlights the impact of preparation methods on the final sensory characteristics of preserved eggs. You can find more details about this research here: .

Q2: How does the stereochemistry of this compound influence its reactivity with aminosulfur trifluorides?

A2: Studies using various stereoisomers of this compound, including its deuterated forms, revealed that the reaction with aminosulfur trifluorides primarily proceeds via an SN1-like pathway, leading to inversion of configuration. [] This finding suggests that the reaction mechanism involves the formation of a carbocation intermediate. Further investigation revealed that the stereochemical outcomes and alkene byproducts formed during this reaction are comparable to those observed in the solvolysis of cyclopentyl tosylates in methanol. [] This research sheds light on the mechanistic details and stereochemical consequences of this specific reaction.

Q3: Is it possible to separate the cis and trans isomers of this compound?

A4: Yes, the cis and trans isomers of this compound can be effectively separated using counter-current distribution techniques. [] This method allows for the isolation of both isomers in high yields, providing valuable tools for studying their individual properties and reactivities.

Q4: Are there any known methods for synthesizing enantiomerically pure forms of this compound?

A6: Yes, research shows that enantiomerically pure (1-S) and (1-R) cis 2-Methylcyclopentanols can be synthesized using lipase-mediated resolution techniques. [, ] This enzymatic approach offers a powerful tool for the preparation of optically active this compound derivatives, which are valuable building blocks for asymmetric synthesis and pharmaceutical applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.